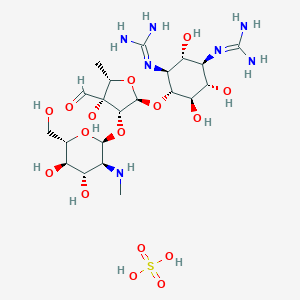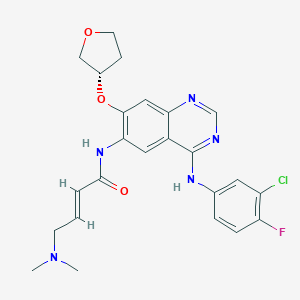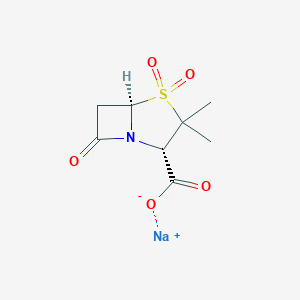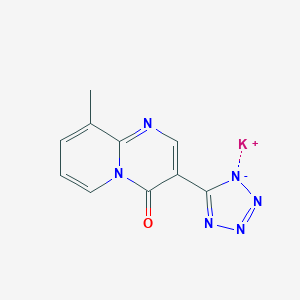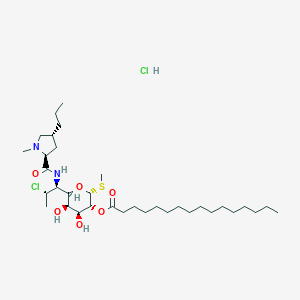
Nistatina A3
Descripción general
Descripción
Synthesis Analysis
The synthesis of Nystatin A3 and its fragments involves complex, stereoselective processes. One notable achievement in the field is the first stereocontrolled synthesis of the (3S,5R,7R,10R,11R)-C1-C13 fragment of Nystatin A(1), showcasing a convergent, enantioselective approach involving enzymatic desymmetrization and chiral sulfoxide chemistry to obtain key molecular fragments (Solladié et al., 1999).
Molecular Structure Analysis
The complete structure of Nystatin A3 has been elucidated, revealing its role as a biologically active component within the nystatin complex. This discovery was significant in understanding the structural basis of its activity, highlighting the macrolide's complex molecular architecture (Zielinski et al., 1988).
Chemical Reactions and Properties
Nystatin A3's interaction with membranes and its subsequent effects are influenced by its molecular mechanism of action, which is intricately linked to its chemical structure. The formation and stabilization of aqueous pores by Nystatin, associated with its cytotoxicity, demonstrate its complex interaction with lipid compositions and membrane properties (dos Santos et al., 2017).
Physical Properties Analysis
The physical and chemical analyses of commercial nystatin, including Nystatin A3, shed light on its physical properties through methods like moisture analysis, spectroscopy, and thermal analysis. These studies confirm the compound's impurity and its non-polymorphic nature, consisting of a mixture of compounds A1, A2, and A3, and provide insight into its stability and physical characteristics (Brescansin et al., 2013).
Chemical Properties Analysis
The chemical properties of Nystatin A3, particularly its interaction with biological membranes, are crucial for its function. Its mechanism of action, dependent on membrane lipid composition and biophysical properties, highlights the importance of the chemical structure in its biological activity. This is evident in how Nystatin forms pores in membranes, a process influenced by the lipid environment, illustrating the antibiotic's complex chemical behavior (dos Santos et al., 2017).
Aplicaciones Científicas De Investigación
Mejora de la Producción mediante Mutagénesis UV
Los investigadores han utilizado la mutagénesis UV para mejorar la producción de Nistatina A3 . El estudio involucró el tratamiento de Streptomyces noursei D-3-14, una cepa inicial, con mutagénesis UV durante 40 segundos en tres rondas consecutivas . La cepa mutante Streptomyces noursei 72-22-1 se obtuvo después de la evaluación de la estabilidad genética . Esta cepa mutante mostró un mayor contenido de polifungín B .
Actividades Fungicidas
Cuando se probaron ingredientes individuales equimolares de nistatina A1, A3 y polifungín B, el polifungín B exhibió una mejor actividad fungicida que la nistatina A1 y A3 . Estos resultados prometedores justifican estudios metabólicos y biológicos más extensos del polifungín B, la this compound y otros ingredientes estructuralmente similares en un futuro próximo .
Maricultura Farmacéutica
La this compound se ha producido con éxito en el mar a través de la maricultura farmacéutica . Este estudio comenzó evaluando nuevos diseños para matraces de cultivo, ilustrando un paso siguiente hacia el desarrollo de biorreactores autónomos para el cultivo en ambientes marinos . A través de estudios piloto, se desarrolló un sistema submarino para producir de manera rentable cultivos que arrojaron 200 mg de nistatina por implementación .
Nanodimensionamiento para una Eficacia Mejorada
La nistatina de tamaño nanométrico ha mostrado una inhibición del crecimiento in vitro superior de C. albicans en comparación con la suspensión de nistatina convencional
Mecanismo De Acción
Target of Action
Nystatin A3, like other polyene antifungal drugs, primarily targets ergosterol , a sterol present in the cell membranes of fungi, most notably Candida species . Ergosterol plays a crucial role in maintaining the integrity and fluidity of fungal cell membranes. The interaction between Nystatin A3 and ergosterol is key to its antifungal activity .
Mode of Action
Nystatin A3 exerts its antifungal effects by disrupting the fungal cell membrane. It acts as a channel-forming ionophore , creating pores in the fungal plasma membrane . The formation of these pores changes the membrane’s permeability, allowing for leakage of intracellular contents, which ultimately leads to cell death . This interaction is driven by the presence of highly ordered membrane domains capable of stabilizing the Nystatin oligomers .
Biochemical Pathways
The primary antifungal mechanism of Nystatin involves the formation of transmembrane channels that cause the leakage of cellular K+ and Mg2+, eventually leading to the death of the fungal cells . The interactions between Nystatin molecules and ergosterol seem to occur through the conjugated double bonds of the Nystatin molecules .
Pharmacokinetics
This limits its efficacy to the treatment/prevention of cutaneous, mucocutaneous, and gastrointestinal fungal infections . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability and therapeutic effectiveness.
Result of Action
The result of Nystatin A3’s action at the molecular and cellular level is the disruption of the fungal cell membrane, leading to cell death . This is achieved through the formation of pores in the membrane, which cause leakage of intracellular contents . In addition, Nystatin-induced pore formation is accompanied by strong Nystatin-induced membrane reorganization that depends on membrane lipid composition .
Action Environment
The action of Nystatin A3 is influenced by the biophysical properties and lipid composition of the membrane . For instance, in membranes enriched in a gel-phase forming phospholipid, Nystatin incorporates within the phospholipid-enriched gel domains, where it forms pores able to expand the gel domains . In contrast, in membranes enriched in gel domain forming sphingolipids, Nystatin-induced pore formation occurs through the destabilization of the gel phase .
Safety and Hazards
Nystatin A3, like other nystatins, can cause hypersensitivity reactions including rash, pruritus, and anaphylactoid reactions . It may also cause adverse reproductive effects, based on experimental data . The chief hazard associated with exposure during normal use and handling is the potential for irritation of contaminated skin .
Direcciones Futuras
Nystatin A3 is a potent antifungal drug with significant toxicity in mammalian organisms . In order to develop a non-toxic and more effective Nystatin A3 formulation, its molecular mechanism of action at the cell membrane needs to be better understood . Future research may focus on understanding the complex mechanism of action of Nystatin A3 and developing safer and more effective formulations .
Análisis Bioquímico
Biochemical Properties
Nystatin A3 interacts with various biomolecules, primarily membrane sterols, to exert its antifungal effects . It forms aqueous pores in the fungal cell membrane, leading to leakage of intracellular contents and disruption of electrochemical gradients . This interaction is driven by the presence of highly ordered membrane domains capable of stabilizing the Nystatin A3 oligomers .
Cellular Effects
Nystatin A3 has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the integrity of the cell membrane, leading to leakage of intracellular contents . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Nystatin A3 is complex and involves several steps at the molecular level. It forms and stabilizes aqueous pores in the fungal cell membrane, which are associated with its cytotoxicity . This pore formation is accompanied by strong Nystatin A3-induced membrane reorganization that depends on membrane lipid composition .
Temporal Effects in Laboratory Settings
The effects of Nystatin A3 over time in laboratory settings have been observed in studies. For instance, a study showed that Nystatin A3 exhibited higher therapeutic efficacy over time in white mice with generalized candidiasis .
Metabolic Pathways
Nystatin A3 is involved in several metabolic pathways. It interacts with enzymes and cofactors, particularly those involved in the synthesis and regulation of membrane sterols
Transport and Distribution
The transport and distribution of Nystatin A3 within cells and tissues are largely dependent on its interaction with membrane sterols . It is believed to incorporate within phospholipid-enriched gel domains, where it forms pores .
Subcellular Localization
The subcellular localization of Nystatin A3 is primarily at the cell membrane, where it interacts with membrane sterols to form pores This localization is crucial for its antifungal activity
Propiedades
IUPAC Name |
(1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H85NO20/c1-29-18-16-14-12-10-8-6-7-9-11-13-15-17-19-37(72-52-49(65)46(54)48(64)33(5)71-52)25-42-45(51(66)67)41(61)28-53(68,74-42)27-40(60)38(58)21-20-34(55)22-35(56)23-36(57)24-43(62)69-31(3)30(2)50(29)73-44-26-39(59)47(63)32(4)70-44/h6-7,9,11-19,29-42,44-50,52,55-61,63-65,68H,8,10,20-28,54H2,1-5H3,(H,66,67)/b7-6+,11-9+,14-12+,15-13+,18-16+,19-17+/t29-,30-,31-,32-,33+,34+,35+,36+,37-,38+,39+,40+,41-,42-,44?,45+,46-,47-,48+,49-,50+,52-,53+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYMLQOHQLVORI-PLAPNZKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1OC3C[C@H]([C@H]([C@@H](O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H85NO20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1056.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62997-67-5 | |
| Record name | Nystatin A3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062997675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NYSTATIN A3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGT9EY838C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: Can the glycosylation pattern of Nystatin A3 be modified to generate novel antifungal agents?
A: Yes, research suggests that modifying the glycosylation of polyene macrolides like nystatin A3 holds promise for developing new antifungal drugs []. Increasing the extent of glycosylation through enzymatic or chemical methods could potentially reduce toxicity while maintaining or improving antifungal activity. This approach is particularly relevant for addressing the side effects associated with existing polyene antifungals.
Q2: What are the implications of identifying novel sugar components in polyene macrolides like Nystatin A3?
A: Discovering a novel sugar component like 2,6-dideoxy-L-ribohexopyranose in Nystatin A3 [] broadens our understanding of polyene macrolide biosynthesis and structural diversity. This finding suggests the existence of specialized glycosyltransferases in the producing organism, opening avenues for bioengineering efforts to generate new polyene analogues with tailored sugar moieties for improved pharmacological properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



